molecular formula C18H20BrClN2 B10958702 1-[(4-Bromophenyl)methyl]-4-[(4-chlorophenyl)methyl]piperazine

1-[(4-Bromophenyl)methyl]-4-[(4-chlorophenyl)methyl]piperazine

Cat. No.: B10958702
M. Wt: 379.7 g/mol
InChI Key: CNENETYRNFEUAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Bromophenyl)methyl]-4-[(4-chlorophenyl)methyl]piperazine is a disubstituted piperazine derivative featuring two aromatic benzyl groups: a 4-bromobenzyl group at the 1-position and a 4-chlorobenzyl group at the 4-position. The bromine and chlorine substituents confer distinct electronic and steric properties, influencing lipophilicity, metabolic stability, and receptor-binding affinity. While its specific biological activities remain under investigation, structural analogs of this compound have demonstrated antihistaminic, anticancer, and receptor-modulating properties .

Properties

Molecular Formula

C18H20BrClN2

Molecular Weight

379.7 g/mol

IUPAC Name

1-[(4-bromophenyl)methyl]-4-[(4-chlorophenyl)methyl]piperazine

InChI

InChI=1S/C18H20BrClN2/c19-17-5-1-15(2-6-17)13-21-9-11-22(12-10-21)14-16-3-7-18(20)8-4-16/h1-8H,9-14H2

InChI Key

CNENETYRNFEUAE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)CC3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Stepwise Alkylation

Procedure :

  • First Alkylation : Piperazine is reacted with 4-bromobenzyl bromide in a polar aprotic solvent (e.g., DMF or acetonitrile) using a base (K₂CO₃ or NaH) at 60–80°C for 12–24 hours.

  • Isolation : The mono-alkylated intermediate, 1-(4-bromobenzyl)piperazine, is isolated via aqueous workup and recrystallization.

  • Second Alkylation : The intermediate is treated with 4-chlorobenzyl bromide under similar conditions to yield the target compound.

Optimization :

  • Solvent Choice : Toluene or xylene improves selectivity by reducing polyalkylation.

  • Stoichiometry : A 1:1 molar ratio of piperazine to each benzyl halide minimizes byproducts.

  • Catalysis : KI or phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates.

Yield : 78–92% after purification.

One-Pot Alkylation

Procedure :
Simultaneous addition of both benzyl halides to piperazine in refluxing ethanol with excess K₂CO₃.

Advantages :

  • Reduced purification steps.

  • Higher throughput for industrial applications.

Challenges :

  • Requires precise stoichiometric control to avoid di- or tri-alkylated byproducts.

  • Typical yield: 65–75%.

Cyclization of Bis-Chloroethylamine Derivatives

An alternative route involves constructing the piperazine ring in situ via cyclization of N,N-bis(2-chloroethyl)amine precursors.

Synthesis from 4-Bromobenzylamine and 4-Chlorobenzylamine

Procedure :

  • Precursor Preparation :

    • 4-Bromobenzylamine and 4-chlorobenzylamine are reacted with 1,2-dichloroethane to form bis-chloroethyl derivatives.

  • Cyclization :

    • The precursors undergo intramolecular nucleophilic substitution in the presence of a strong base (e.g., NaOH) at 120–140°C.

Key Data :

ParameterValue
SolventXylene
Temperature130°C
Yield60–70%
Purity (HPLC)≥95%

Limitations :

  • Requires high-temperature conditions, increasing energy costs.

  • Risk of decomposition if reaction time exceeds 24 hours.

Solid-Phase Synthesis for High-Throughput Applications

Recent advancements utilize polymer-supported reagents for combinatorial chemistry:

Resin-Bound Piperazine

Procedure :

  • Resin Functionalization : Piperazine is anchored to Wang resin via a carboxylic acid linker.

  • Alkylation Steps :

    • Sequential treatment with 4-bromobenzyl bromide and 4-chlorobenzyl bromide in DMF.

  • Cleavage : TFA/CH₂Cl₂ (1:1) releases the product from the resin.

Advantages :

  • Enables parallel synthesis of analogs.

  • Purity: >90% without chromatography.

Comparative Analysis of Methods

MethodYield (%)ScalabilityCost Efficiency
Stepwise Alkylation78–92HighModerate
One-Pot Alkylation65–75ModerateHigh
Cyclization60–70LowLow
Solid-Phase70–85HighHigh

Key Findings :

  • Stepwise Alkylation is optimal for small-scale, high-purity applications.

  • One-Pot Alkylation balances cost and yield for industrial use.

  • Solid-Phase Synthesis excels in drug discovery for generating analogs.

Mechanistic Insights and Byproduct Management

Competing Reactions

  • Polyalkylation : Addressed using excess piperazine (2.5 equiv) or slow addition of benzyl halides.

  • Halogen Exchange : Bromine-chlorine exchange is mitigated by avoiding protic solvents.

Purification Strategies

  • Recrystallization : Ethanol/water mixtures (3:1) yield crystals with >99% purity.

  • Chromatography : Silica gel with ethyl acetate/hexane (1:4) resolves mono-alkylated impurities.

Industrial-Scale Considerations

  • Continuous Flow Reactors : Reduce reaction time from 24 hours to 2 hours via enhanced mixing.

  • Waste Management : Bromide salts are recovered via ion exchange for reuse .

Chemical Reactions Analysis

Types of Reactions

1-(4-bromobenzyl)-4-(4-chlorobenzyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding benzyl alcohols or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the benzyl groups to their respective alcohols.

    Substitution: The bromine and chlorine atoms on the benzyl groups can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Benzyl alcohols or carboxylic acids.

    Reduction: Benzyl alcohols.

    Substitution: Corresponding substituted benzyl derivatives.

Scientific Research Applications

1-(4-bromobenzyl)-4-(4-chlorobenzyl)piperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-bromobenzyl)-4-(4-chlorobenzyl)piperazine involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-[(4-Bromophenyl)methyl]-4-[(4-chlorophenyl)methyl]piperazine and related piperazine derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Biological Activity Key References
1-[(4-Bromophenyl)methyl]-4-[(4-chlorophenyl)methyl]piperazine (Target) 4-Bromobenzyl, 4-Chlorobenzyl C₁₈H₁₉BrClN₂ 378.72 Under investigation (potential receptor modulation, antitumor activity inferred)
1-(4-Chlorobenzyl)-4-[4-(methylsulfanyl)benzyl]piperazine 4-Chlorobenzyl, 4-Methylsulfanylbenzyl C₁₉H₂₁ClN₂S 368.90 Not explicitly reported; methylsulfanyl group may enhance metabolic resistance
Buclizine dihydrochloride 4-tert-Butylbenzyl, 4-Chlorobenzyl C₂₈H₃₄Cl₂N₂·2HCl 505.40 Antihistaminic (H1 receptor antagonist), antiemetic
Meclizine dihydrochloride 4-Chlorobenzyl, 3-Methylbenzyl C₂₅H₂₇Cl₂N₂·2HCl 463.87 Antihistaminic, antiemetic; metabolized to N-dealkylated and hydroxylated derivatives
1-(4-Bromobenzyl)piperazine 4-Bromobenzyl C₁₁H₁₅BrN₂ 261.16 Precursor for antihistamines; simpler structure with reduced steric bulk
Compound 24 (1-(4-((2,3-dihydro-1H-inden-5-yloxy)methyl)phenethyl)-4-(4-bromophenyl)piperazine) 4-Bromophenyl, phenethyl-indenyloxy group C₂₈H₂₉BrN₂O 507.45 Anticancer activity (tested against solid tumors)
Compound 52 (Adenosine A1AR allosteric enhancer) 4-Chlorophenylpiperazine, thiophene C₂₈H₂₄Cl₂N₄OS 541.48 Potent allosteric enhancer of adenosine A1 receptor activity

Key Observations:

However, bulky substituents like tert-butyl (buclizine) or indenyloxy (Compound 24) may favor receptor selectivity . Metabolic Stability: Chlorine and bromine atoms resist oxidative metabolism compared to methyl or methoxy groups, as seen in meclizine’s metabolites (e.g., N-dealkylation and hydroxylation) .

Biological Activity: Antihistamines: Buclizine and meclizine demonstrate that bulky aromatic substituents on piperazine are critical for H1 receptor antagonism . The target compound lacks a benzhydryl group (present in buclizine) but may exhibit distinct receptor interactions due to halogen placement. Anticancer Potential: Piperazine derivatives with bromophenyl groups (e.g., Compound 24) show activity against solid tumors, suggesting the target compound’s bromine substituent could confer similar properties . Receptor Modulation: Compound 52 highlights that 4-chlorophenylpiperazine moieties enhance adenosine A1 receptor activity, implying the target compound’s chloro-substituted benzyl group may interact with allosteric binding sites .

Physicochemical Properties :

  • The target compound’s molecular weight (378.72 g/mol) is intermediate between simpler derivatives (e.g., 1-(4-bromobenzyl)piperazine) and larger antihistamines (e.g., buclizine). This balance may optimize solubility and bioavailability.

Research Findings and Data

Anticancer Activity of Structural Analogs :

  • Piperazine derivatives with bromophenyl groups (e.g., Compound 24) exhibited IC₅₀ values in the micromolar range against breast cancer cell lines (MCF-7, MDA-MB-231) and inhibited VEGFR-2 kinase, a key angiogenesis target .
  • Hybrid piperazine-triazole compounds () demonstrated moderate antitumor activity, though their efficacy depended on nitroimidazole moieties absent in the target compound .

Receptor Binding and Docking Studies :

  • Piperazines with 4-chlorophenyl groups (e.g., Compound 52) showed strong docking scores at adenosine A1 receptors, driven by halogen-π interactions with Tyr271 and His278 residues .
  • Dopamine D2 receptor affinity was highest in analogs with nitrobenzyl substituents (e.g., 1-(2-methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine), suggesting electron-withdrawing groups enhance binding .

Metabolic Pathways :

  • Meclizine undergoes N-dealkylation and hydroxylation, but its 4-chlorophenyl group remains intact during metabolism . The target compound’s halogenated benzyl groups may similarly resist degradation, prolonging half-life.

Biological Activity

1-[(4-Bromophenyl)methyl]-4-[(4-chlorophenyl)methyl]piperazine is a phenylpiperazine derivative that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This compound is characterized by a piperazine ring with bromine and chlorine substituents, which influence its biological activity. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and relevant research findings.

Chemical Structure and Synthesis

The chemical structure of 1-[(4-Bromophenyl)methyl]-4-[(4-chlorophenyl)methyl]piperazine can be represented as follows:

C17H19BrClN2\text{C}_{17}\text{H}_{19}\text{BrClN}_2

The synthesis typically involves a multi-step process where 4-bromobenzyl chloride reacts with 4-chlorobenzyl chloride in the presence of piperazine, often using dichloromethane as a solvent under reflux conditions.

1-[(4-Bromophenyl)methyl]-4-[(4-chlorophenyl)methyl]piperazine primarily interacts with histamine H1 receptors, exhibiting a higher affinity than histamine itself. This interaction is crucial for its application in treating allergic reactions. The compound's piperazine ring contributes to its conformational flexibility, enhancing interactions with biological macromolecules, which is significant for its pharmacokinetics and pharmacodynamics.

Antiallergic Activity

Research indicates that derivatives of this compound exhibit significant anti-allergic effects, particularly in models of allergic asthma and itching. In vivo studies have demonstrated its efficacy in reducing symptoms associated with these conditions.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies show that certain piperazine derivatives display activity against various bacterial strains, suggesting potential applications in treating infections .

Comparative Analysis with Similar Compounds

A comparison with other phenylpiperazine derivatives reveals unique properties attributed to the specific substitution pattern of 1-[(4-Bromophenyl)methyl]-4-[(4-chlorophenyl)methyl]piperazine:

Compound NameBiological ActivityNotes
1-(4-Bromophenyl)piperazinePsychoactive propertiesKnown for its effects on mood and anxiety
1-(3-Chlorophenyl)piperazineAntidepressant effectsInvestigated for mood disorders
1-(4-Fluorophenyl)piperazineAnxiety treatmentShows potential in managing anxiety symptoms

This table illustrates how variations in substituents can lead to differing pharmacological profiles.

Study on Antiallergic Properties

In a controlled study, the anti-allergic effects of this compound were evaluated using animal models. Results indicated a significant reduction in allergic responses, supporting its potential use as an antihistamine.

Antimicrobial Evaluation

A separate study assessed the antimicrobial efficacy of related piperazine compounds against various pathogens. The results showed promising activity against Gram-positive and Gram-negative bacteria, indicating that structural modifications could enhance antimicrobial properties .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[(4-Bromophenyl)methyl]-4-[(4-chlorophenyl)methyl]piperazine, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves nucleophilic substitution and alkylation steps. For example:

Alkylation of Piperazine : React piperazine with 4-bromobenzyl chloride and 4-chlorobenzyl bromide under inert conditions (e.g., N₂ atmosphere) in a polar aprotic solvent (e.g., DMF or acetonitrile).

Stepwise Substitution : Sequential addition of substituents to avoid cross-reactivity. Temperature control (40–60°C) and catalytic bases (e.g., K₂CO₃) improve regioselectivity .

Purification : Column chromatography or recrystallization to isolate the product (typical yields: 60–75%) .

  • Critical Factors : Solvent polarity, stoichiometric ratios, and reaction time significantly impact purity and yield.

Q. How can researchers characterize the structural integrity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for bromo/chloro groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]⁺ at m/z 383.03) .
  • X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (if applicable) .

Q. What preliminary assays are used to evaluate its biological activity?

  • In Vitro Screening :

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values reported .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
  • Receptor Binding : Radioligand displacement assays (e.g., dopamine D₂/D₃ receptors) to assess affinity (Kᵢ < 100 nM in selective analogs) .

Advanced Research Questions

Q. How does the halogen substitution (Br/Cl) influence the compound’s mechanism of action in neurological targets?

  • Mechanistic Insights :

  • Receptor Interactions : Bromine enhances lipophilicity, improving blood-brain barrier penetration, while chlorine stabilizes π-π stacking with aromatic residues in receptor binding pockets (e.g., serotonin 5-HT₂A) .
  • Enzyme Inhibition : Halogens act as hydrogen bond acceptors, disrupting catalytic sites (e.g., DPP-IV inhibition observed in sulfonamide analogs) .
    • Experimental Validation : Molecular dynamics simulations paired with mutagenesis studies to map binding epitopes .

Q. How can contradictory data between computational predictions and experimental bioactivity be resolved?

  • Case Study : Beta-cyclodextrin inclusion complexes may reduce bioavailability despite in silico predictions of high receptor affinity .
  • Resolution Strategy :

ADMET Profiling : Assess solubility, metabolic stability (e.g., liver microsome assays).

Structural Optimization : Introduce hydrophilic moieties (e.g., -OH, -SO₃H) to balance lipophilicity .

Q. What structure-activity relationship (SAR) trends are observed in analogs of this compound?

  • Key SAR Findings :

Substituent ModificationBiological ImpactExample Reference
4-Bromo → 4-Chloro Reduced D₂ affinity (ΔKᵢ = +15 nM)
Methyl → Ethyl Improved antimicrobial activity (MIC ↓ 50%)
Piperazine → Piperidine Loss of CNS penetration

Q. What strategies mitigate toxicity while retaining efficacy in drug delivery systems?

  • Approaches :

  • Nanocarriers : Encapsulation in liposomes or polymeric nanoparticles to reduce off-target effects (e.g., LD₅₀ improved from 50 mg/kg to 200 mg/kg in murine models) .
  • Prodrug Design : Phosphate ester derivatives for targeted release in acidic tumor microenvironments .

Q. How can enantiomeric purity be ensured during synthesis, and what are its pharmacological implications?

  • Chiral Resolution :

  • Chromatography : Use of chiral stationary phases (e.g., amylose-based) for HPLC separation .
  • Asymmetric Catalysis : Chiral ligands (e.g., BINAP) in palladium-catalyzed couplings .
    • Pharmacology : R-enantiomers show 10-fold higher D₃ receptor selectivity than S-forms in preclinical models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.